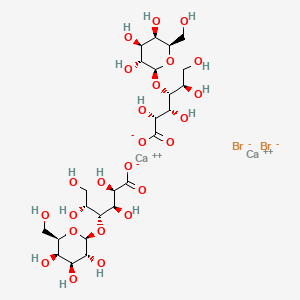
Calcium bromolactobionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bromolactobionate, also known as calcium bis(4-O-(β-D-galactosyl)-D-gluconate)-calcium bromide (1:1), is a compound with the chemical formula Ca(C12H21BrO20)2. It appears as a white or almost white crystalline solid and is soluble in water. This compound is used in various fields, including food additives, pharmaceuticals, cosmetics, and biomedicine .
Méthodes De Préparation
The preparation of calcium bromolactobionate involves a relatively complex process. It is generally synthesized by fermenting lactobionic acid followed by a bromination reaction. The specific preparation method may vary depending on the manufacturer . Another method involves oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the double salt from the resulting solution .
Analyse Des Réactions Chimiques
Calcium bromolactobionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include bromine water for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium bromolactobionate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is often used as a carrier for cell culture or drug delivery in biomedical research.
Industry: In the food industry, it is added as a thickener or stabilizer to enhance texture and taste.
Mécanisme D'action
Calcium bromolactobionate exerts its effects primarily through its calcium ions. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms, particularly in signal transduction pathways. It is involved in cell signaling, muscular contractions, bone health, and various signaling cascades . The compound’s mechanism of action involves the release of calcium ions, which then participate in these biological processes.
Comparaison Avec Des Composés Similaires
Calcium bromolactobionate can be compared with other calcium-based compounds such as calcium gluconate, calcium lactate, and calcium carbonate. While all these compounds serve as calcium supplements, this compound is unique due to its specific structure and additional bromine atoms, which may confer different properties and applications .
Calcium Gluconate: Used primarily for treating calcium deficiencies and in intravenous therapy.
Calcium Lactate: Commonly used in food fortification and as a calcium supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Each of these compounds has its own unique applications and properties, making this compound a distinct and valuable compound in various fields.
Propriétés
Numéro CAS |
33659-28-8 |
|---|---|
Formule moléculaire |
C12H22Br2Ca2O12 |
Poids moléculaire |
598.26 g/mol |
Nom IUPAC |
dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |
InChI |
InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |
Clé InChI |
NSEHONXJEKGUCF-IJGDEWKPSA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Key on ui other cas no. |
33659-28-8 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















